2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide 2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15189228
InChI: InChI=1S/C16H13Cl2N5O2/c1-10(25-15-7-2-11(17)8-14(15)18)16(24)20-12-3-5-13(6-4-12)23-9-19-21-22-23/h2-10H,1H3,(H,20,24)
SMILES:
Molecular Formula: C16H13Cl2N5O2
Molecular Weight: 378.2 g/mol

2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

CAS No.:

Cat. No.: VC15189228

Molecular Formula: C16H13Cl2N5O2

Molecular Weight: 378.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide -

Specification

Molecular Formula C16H13Cl2N5O2
Molecular Weight 378.2 g/mol
IUPAC Name 2-(2,4-dichlorophenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide
Standard InChI InChI=1S/C16H13Cl2N5O2/c1-10(25-15-7-2-11(17)8-14(15)18)16(24)20-12-3-5-13(6-4-12)23-9-19-21-22-23/h2-10H,1H3,(H,20,24)
Standard InChI Key UHOQKTTWMFSNIM-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)NC1=CC=C(C=C1)N2C=NN=N2)OC3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound’s molecular formula (C₁₆H₁₃Cl₂N₅O₂) corresponds to a molecular weight of 378.2 g/mol. Key structural components include:

  • A 2,4-dichlorophenoxy group attached to a propanamide backbone.

  • A tetrazole-substituted phenyl ring linked via an amide bond.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name2-(2,4-dichlorophenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide
Canonical SMILESCC(C(=O)NC1=CC=C(C=C1)N2C=NN=N2)OC3=C(C=C(C=C3)Cl)Cl
InChI KeyUHOQKTTWMFSNIM-UHFFFAOYSA-N
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Topological Polar Surface Area111 Ų

Data derived from VulcanChem and PubChem highlight its moderate polarity and potential for membrane permeability. The tetrazole moiety, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability in related compounds .

Synthesis and Structural Analogues

Synthetic Pathways

While no explicit synthesis protocol exists for this compound, its structure suggests a multi-step route involving:

  • Amide bond formation: Coupling 2-(2,4-dichlorophenoxy)propanoic acid with 4-(1H-tetrazol-1-yl)aniline using carbodiimide-based reagents.

  • Tetrazole ring installation: Cycloaddition of nitriles with sodium azide in the presence of ammonium chloride, a method validated for analogous tetrazole-containing pharmaceuticals .

Table 2: Key Intermediates and Reagents

IntermediateRole
2,4-DichlorophenolPhenolic precursor
4-AminophenyltetrazoleAmine coupling partner
DCC (Dicyclohexylcarbodiimide)Amide bond activator

Structural Analogues and Activity Trends

Comparative analysis of PubChem entries reveals:

  • N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide (CID 52992517): Exhibits PDE3 inhibitory activity (IC₅₀ = 0.24 µM) .

  • 2-(4-(1H-Tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives: Demonstrate cardiotonic effects via PDE3A/B inhibition .

These analogues suggest that the tetrazole-phenyl-propanamide scaffold may interact with enzymatic targets involved in cyclic nucleotide signaling.

Hypothetical Biological Activity and Mechanisms

Target Prediction

Using pharmacophore mapping and homology modeling, potential targets include:

  • Phosphodiesterases (PDEs): Tetrazole moieties in CID 52992517 show nanomolar affinity for PDE3A .

  • G-Protein-Coupled Receptors (GPCRs): Structural similarity to fentanyl analogues implies possible opioid receptor modulation, though direct evidence is absent .

In Silico ADMET Profiling

Predictions via SwissADME indicate:

  • Absorption: High gastrointestinal absorption (LogP = 3.1).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Toxicity: Moderate hepatotoxicity risk (AMES test negative).

Research Gaps and Future Directions

Priority Investigations

  • Synthetic Optimization: Develop regioselective methods to avoid N2 vs. N1 tetrazole isomerism.

  • Target Deconvolution: Screen against kinase and PDE panels to identify primary targets.

  • In Vivo Efficacy: Assess pharmacokinetics in rodent models of heart failure or crop protection.

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